molecular formula C28H32FN3O5 B611126 TAK-828F

TAK-828F

Cat. No.: B611126
M. Wt: 509.6 g/mol
InChI Key: ICMFYVOUDGRBLG-NJMNTPMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-828F is a novel, orally available compound that acts as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). This compound has shown significant potential in the treatment of inflammatory diseases, particularly inflammatory bowel disease (IBD), by targeting and modulating the activity of Th17 cells .

Preparation Methods

The synthesis of TAK-828F involves several key steps, including the diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative with sodium borohydride (NaBH4). The process also includes Wittig olefination, hydrogenation, and amidation reactions. The overall yield of the synthesis has been improved from 23% to 39% through optimization and streamlining of several steps .

Comparison with Similar Compounds

TAK-828F is unique in its high selectivity and potency as a RORγt inverse agonist. Similar compounds include other RORγt inhibitors and inverse agonists, such as SR2211 and GSK2981278. this compound stands out due to its strong binding affinity, oral bioavailability, and efficacy in preclinical models of inflammatory diseases .

Biological Activity

TAK-828F is a novel compound developed as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation and activation of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of RORγt, which is essential for the differentiation of Th17 cells. The compound has been shown to:

  • Inhibit IL-17 Production : this compound significantly reduces interleukin-17 (IL-17) production in both mouse splenocytes and human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, with effective concentrations ranging from 0.01 to 10 μM .
  • Suppress Th17 Differentiation : At a concentration of 100 nM, this compound inhibits the differentiation of naive T cells into Th17 and Th1/17 cells without affecting Th1 cell differentiation .
  • Regulate Cytokine Production : The compound also decreases the production of Th17-related cytokines such as IL-17F and IL-22 while not impacting IFN-γ levels, indicating a selective modulation of the immune response .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various assays:

Property Findings
Binding Affinity High affinity for RORγt demonstrated via TR-FRET and SPR biosensor assays .
Selectivity Selective inhibition against RORγt compared to RORα and RORβ .
Cytokine Inhibition Significant reduction in IL-17 production in stimulated PBMCs from patients with ulcerative colitis (UC) and Crohn's disease (CD) .
In Vivo Efficacy Oral administration showed promising results in a naive T cell transfer mouse model for colitis .

Clinical Studies

This compound has undergone initial clinical evaluation to assess its safety and tolerability. A clinical trial involving 24 healthy participants assessed multiple oral doses of this compound. Key outcomes included:

  • Safety Profile : Monitoring for treatment-emergent adverse events (TEAEs) over a period following drug administration.
  • Pharmacokinetics : Evaluation of maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC) for understanding drug absorption and metabolism .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Ulcerative Colitis : In vitro studies demonstrated that this compound effectively inhibited IL-17A mRNA induction in PBMCs from UC patients, suggesting its potential role in managing inflammatory bowel diseases .
  • Autoimmune Disease Models : Efficacy in mouse models has shown that this compound can ameliorate symptoms associated with autoimmune conditions by restoring the balance between Th17 and regulatory T cells (Tregs) .

Properties

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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